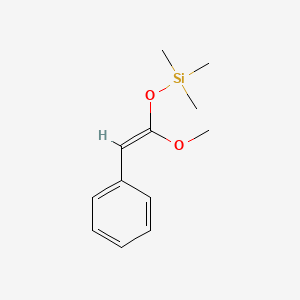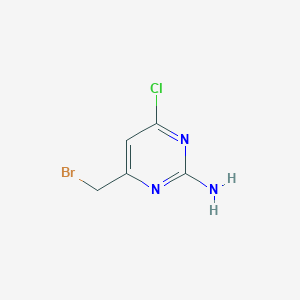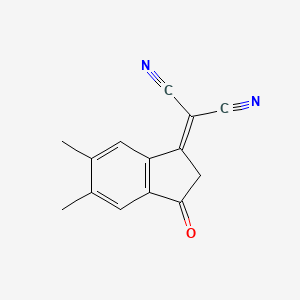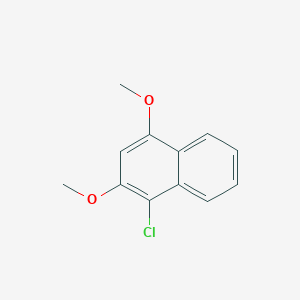
2-(tert-Butyl)-3-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-3-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a tert-butyl group at the second position and a nitro group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-nitronaphthalene typically involves nitration of 2-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of runaway reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and sulfonating agents.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst, sulfonating agents like sulfur trioxide.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(tert-Butyl)-3-aminonaphthalene.
Substitution: 2-(tert-Butyl)-3-halogenonaphthalene, 2-(tert-Butyl)-3-sulfonaphthalene.
Oxidation: Naphthoquinones and other oxidized derivatives.
Applications De Recherche Scientifique
2-(tert-Butyl)-3-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in studies related to the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic compounds in biological environments.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as pharmaceutical agents. Its nitro group can be modified to create compounds with potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-3-nitronaphthalene is primarily related to its nitro group. The nitro group can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with biological molecules, leading to various biochemical effects. The compound can also undergo electrophilic aromatic substitution reactions, allowing it to interact with other chemical species and form new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-3-aminonaphthalene
- 2-(tert-Butyl)-3-halogenonaphthalene
- 2-(tert-Butyl)-3-sulfonaphthalene
- 2-(tert-Butyl)-3-naphthoquinone
Uniqueness
2-(tert-Butyl)-3-nitronaphthalene is unique due to the presence of both a tert-butyl group and a nitro group on the naphthalene ring. This combination of substituents imparts distinct chemical properties to the compound, such as increased stability and reactivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The nitro group, on the other hand, is an electron-withdrawing group that can participate in various redox reactions, making the compound versatile for different applications.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-tert-butyl-3-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)12-8-10-6-4-5-7-11(10)9-13(12)15(16)17/h4-9H,1-3H3 |
Clé InChI |
AEPMJQXEPRKPLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)








![2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)

